molecular formula C18H15FN2O3 B11426359 N-(4-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(4-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11426359
M. Wt: 326.3 g/mol
InChI Key: RKMOKJUXKKPILV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with a nucleophile, such as an amine or a thiol, under appropriate conditions.

    Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides, under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole derivatives. Substitution reactions can lead to a variety of substituted oxazole compounds with different functional groups.

Scientific Research Applications

N-(4-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Disruption of Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.

Comparison with Similar Compounds

N-(4-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-2-(2-fluorophenyl)acetamide: This compound has a similar structure but lacks the oxazole ring, which may result in different chemical properties and biological activities.

    N-(4-acetylphenyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and interactions with molecular targets.

    N-(4-acetylphenyl)-3-(2-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: This compound has a bromophenyl group, which may influence its chemical and biological properties compared to the fluorophenyl derivative.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H15FN2O3/c1-11(22)12-6-8-13(9-7-12)20-18(23)17-10-16(21-24-17)14-4-2-3-5-15(14)19/h2-9,17H,10H2,1H3,(H,20,23)

InChI Key

RKMOKJUXKKPILV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

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